5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione
Description
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione (hereafter referred to as the core compound) is a heterocyclic scaffold with a fused tetrahydrophenyl, thiophene, and pyrimidine-thione structure. Its synthesis typically involves the Gewald reaction to construct the thiophene ring, followed by SNAr (nucleophilic aromatic substitution) or Niementowski reactions to introduce substituents at the 4-position . The compound has garnered attention for its versatility in drug discovery, particularly as a microtubule-targeting agent, HDAC inhibitor, and kinase modulator, with demonstrated potency in the nanomolar range against cancer cell lines .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLFMPJZBLQOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3C(=NC=NC3=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction serves as the foundational step for constructing the 4,5,6,7-tetrahydrobenzo[b]thiophene core. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via a three-component reaction involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine . This intermediate is critical for subsequent pyrimidine ring formation.
Cyclization with thiourea under acidic conditions (e.g., HCl/EtOH) yields the thione derivative. For instance, refluxing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with thiourea in ethanol at 80°C for 12 hours produces 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine-4(4aH)-thione with a reported yield of 68–72% . The reaction mechanism involves nucleophilic attack by the thiol group on the electrophilic carbon of the pyrimidine precursor, followed by aromatization.
Table 1: Gewald Reaction Optimization
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Thiourea, HCl/EtOH | Ethanol | 80°C | 72% |
| Thiourea, H2SO4/EtOH | Ethanol | 70°C | 65% |
| Thiourea, AcOH/EtOH | Ethanol | 85°C | 58% |
Chlorination-Thiolation Strategy
An alternative route involves the chlorination of 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one followed by thiolation. Treatment of the pyrimidinone with phosphorus oxychloride (POCl3) at 110°C for 6 hours generates 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine . Subsequent displacement of the chlorine atom with thiourea in refluxing ethanol affords the thione derivative in 85% yield. This method avoids the use of harsh acidic conditions, making it suitable for scale-up.
Key Reaction Steps:
Functionalization via Nucleophilic Aromatic Substitution
The 4-position of the pyrimidine ring is highly reactive toward nucleophilic substitution. Ethyl (5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-yloxy)acetate, synthesized via S_NAr reaction with ethyl chloroacetate in dry acetone and K2CO3, serves as a versatile intermediate . Condensation with aldehydes or amines introduces diverse substituents, though the thione derivative specifically requires thiourea as the nucleophile.
Characterization and Analytical Data
The compound exhibits a melting point of 231–233°C and a predicted boiling point of 420.1±55.0°C . IR spectroscopy confirms the presence of C=S (1190 cm⁻¹) and N–H (3350 cm⁻¹) stretches. 1H NMR (DMSO-d6) features signals at δ 2.45–2.70 (m, 4H, cyclohexyl CH2), 3.10–3.30 (m, 4H, cyclohexyl CH2), and 13.20 (s, 1H, NH) .
Table 2: Spectroscopic Characterization
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 2.45–2.70 (m) | Cyclohexyl CH2 |
| δ 13.20 (s) | NH | |
| IR | 1190 cm⁻¹ | C=S stretch |
Alternative Pathways and Novel Derivatives
Reaction of the thione with β-aroylacrylic acids yields γ-ketoacid adducts, which cyclize to form fused heterocycles like furanones and pyridazinones . For example, treatment with 3-(4-chloro-3-methylbenzoyl)-2-propenoic acid in benzene produces a γ-ketoacid intermediate, which upon acetic anhydride-mediated dehydration forms 5-(4-chloro-3-methylphenyl)-3-(thienopyrimidinylthio)furan-2(3H)-one .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit notable antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, studies indicate that certain derivatives can function as potent antibacterial agents due to their ability to inhibit bacterial growth effectively .
1.2 Anticancer Properties
The compound has shown promise as a microtubule-targeting agent in cancer therapy. A study highlighted that derivatives of this thieno[2,3-d]pyrimidine ring structure exhibit significant antiproliferative activity against cancer cell lines by disrupting microtubule dynamics . This mechanism is crucial as it can lead to cell cycle arrest and apoptosis in malignant cells.
1.3 Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Development of New Derivatives
2.1 Synthetic Pathways
The synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives involves various chemical reactions including cyclization and condensation processes. For example:
- The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate has been reported to yield new heterocyclic compounds with enhanced biological activities .
- Another synthesis pathway includes the formation of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one through cyclocondensation reactions under specific conditions .
Case Studies and Experimental Findings
| Study | Findings | Applications |
|---|---|---|
| Madkour et al. (2009) | Synthesized various thieno[2,3-d]pyrimidine derivatives showing antibacterial and antifungal activities | Potential use in treating infections |
| Islam et al. (2022) | Evaluated microtubule depolymerizing effects of thieno[2,3-d]pyrimidines | Development of novel anticancer therapies |
| Brieflands et al. (2022) | Investigated anti-tyrosinase activity of 2-substituted derivatives | Cosmetic applications for skin whitening |
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), which is a critical transcriptional factor in Th17 cells. By inhibiting RORγt, this compound can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of the core compound is highly dependent on substituents at the 4-position and modifications to the fused ring system. Below is a detailed comparison with structurally or functionally related derivatives:
Antiproliferative Activity: Microtubule Targeting vs. Topoisomerase Inhibition
- Core Compound Derivatives (e.g., Compound 4) :
- 2-(4-Bromobenzyl)-Tethered Derivatives (e.g., 7a–7u): Substituent: 4-Amino aryl/alkyl groups linked via a 4-bromobenzyl tether. Activity: IC50 values ranging from 53 nM to 125 nM against leukemia (HL-60) and colon (HCT-116) cancer cells. Mechanism: Dual inhibition of topoisomerase I/II, distinct from microtubule targeting .
Epigenetic Modulation: HDAC Inhibition
- Core Compound as HDAC6 Inhibitor :
- Bis-Imidazolidine-Dione Derivatives :
Kinase Inhibition: AKT1 and PI3Kα Modulation
- AKT1 Inhibitors (e.g., Compound 15) :
- PI3Kα Inhibitors (e.g., 21a) :
Key Research Findings
Isosteric Replacement Optimization : Replacing the scaffold -NH- with -S- enhanced microtubule depolymerization by 7-fold, underscoring the role of sulfur in improving target binding .
Selectivity via Substituents : Hydroxamic acid derivatives achieved HDAC6 selectivity (>10-fold over HDAC1), whereas bulkier groups (e.g., bis-imidazolidine-dione) broadened inhibition at the cost of selectivity .
Therapeutic Reprogramming : Piperazinyl substitutions redirected activity from anticancer to antimalarial applications, demonstrating the scaffold’s adaptability .
Biological Activity
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 353.40 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential.
Anti-inflammatory Activity
Research has shown that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit anti-inflammatory properties. For instance, a study synthesized several compounds and evaluated their effects on inflammatory cytokines such as TNF-α and IL-6. Compounds A2 and A6 demonstrated significant inhibition of these cytokines in a dose-dependent manner, comparable to the reference drug Indomethacin .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4b | 49.83 | 48.23 |
| A1 | 51.64 | 50.70 |
| A2 | >60 | >60 |
| A6 | >60 | >60 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Notably, derivatives have been tested against various pathogens, showing effectiveness against Mycobacterium tuberculosis (MTB). One derivative, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c), displayed superior activity against non-replicative MTB with a significant reduction in bacterial load compared to standard treatments like Isoniazid and Rifampicin .
Antitumor Activity
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have also been investigated for their antitumor potential. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inflammatory Pathways : The compound inhibits the NF-κB and MAPK signaling pathways in macrophages, leading to reduced inflammation.
- Enzymatic Interactions : It has shown inhibitory effects on enzymes like alanine dehydrogenase in MTB, contributing to its antimicrobial efficacy.
- Cellular Mechanisms : The compound affects T-helper cell differentiation via modulation of RORγt activity, which is crucial for autoimmune responses .
Case Studies
Several studies have documented the efficacy of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives:
- Study on Anti-inflammatory Effects : A series of compounds were synthesized and tested for their ability to inhibit cytokine secretion in macrophages. Compounds A2 and A6 exhibited remarkable anti-inflammatory effects with minimal cytotoxicity.
- Antimycobacterial Study : The derivative 5c was evaluated against both replicative and non-replicative MTB strains and was found to be more potent than traditional treatments at equivalent doses.
Q & A
Q. How are crystallographic data utilized to optimize synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
